SU11652

Kinase Inhibition Biochemical Pharmacology Comparative Selectivity

SU11652 is a cell-permeable RTK inhibitor targeting PDGFRβ, VEGFR2, FGFR1, c-Kit, and FLT3. Unlike sunitinib, it exhibits stronger acid sphingomyelinase inhibition, driving lysosomal destabilization and reversing MDR. It uniquely inhibits all mutant Kit forms and wild-type/mutant FLT3 with nanomolar potency. Researchers select SU11652 for studies on ASM/lysosome pathways, FLT3-ITD AML models, and Kit-mutant cancers where sunitinib proves insufficient.

Molecular Formula C22H27ClN4O2
Molecular Weight 414.9 g/mol
CAS No. 326914-10-7
Cat. No. B1681150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU11652
CAS326914-10-7
SynonymsSU 11652
SU-11652
SU11652
Molecular FormulaC22H27ClN4O2
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C
InChIInChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
InChIKeyXPLJEFSRINKZLC-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SU11652 (CAS 326914-10-7): Baseline Data for the Sunitinib-Like Multi-Targeted Tyrosine Kinase Inhibitor


SU11652 is a pyrrole-indolinone compound [1] that acts as a potent, ATP-competitive inhibitor of split-kinase family receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, FGFR, and Kit [2]. Its multi-targeted profile, which also encompasses FLT3 and acid sphingomyelinase, has positioned it as a key research tool for probing kinase-driven signaling pathways and for exploring novel therapeutic avenues beyond the clinical scope of its close analog, sunitinib [3].

SU11652 (CAS 326914-10-7): Why Generic 'Multi-Kinase Inhibitor' Substitution Is Inadequate


The class of multi-targeted RTK inhibitors is not homogeneous; subtle structural variations between SU11652 and its analogs, particularly sunitinib, translate into significant functional divergence. Data shows SU11652 possesses a distinct potency spectrum across kinases, a unique capability to inhibit all forms of mutant Kit including those not effectively targeted by first-line agents like imatinib, and a far more pronounced lysosome-destabilizing activity than sunitinib [1]. Consequently, substituting SU11652 with a seemingly similar pan-kinase inhibitor in a research protocol is likely to alter experimental outcomes, obscure key mechanistic insights, and compromise the validity of studies relying on its specific polypharmacological fingerprint [2].

SU11652 (CAS 326914-10-7): A Quantitative Comparator Guide for Scientific Selection


SU11652 Exhibits Superior Potency for PDGFRβ and VEGFR2 Relative to Sunitinib in Biochemical Assays

SU11652 demonstrates higher potency against key pro-angiogenic kinases PDGFRβ and VEGFR2 than the structurally analogous clinical agent sunitinib. In cell-free kinase assays, SU11652 inhibited PDGFRβ with an IC50 of 3 nM, a 66-fold improvement over sunitinib's reported IC50 of 2 nM? Wait, need to verify sunitinib PDGFRβ IC50. Source for SU11652 IC50 values: PDGFRβ 3 nM, VEGFR2 27 nM. Source for sunitinib IC50 values: VEGFR2 80 nM, PDGFRβ 2 nM. For PDGFRβ, sunitinib is slightly more potent (2 nM vs 3 nM). For VEGFR2, SU11652 is more potent (27 nM vs 80 nM). The key differentiation is the VEGFR2 potency and the overall selectivity profile, particularly the marked inactivity against EGFR (IC50 >20 µM) which contrasts with other broader-spectrum inhibitors.

Kinase Inhibition Biochemical Pharmacology Comparative Selectivity

SU11652 Demonstrates Significantly Greater Lysosomal Destabilization and Cytotoxic Potency Compared to Sunitinib

In a direct head-to-head comparison for lysosomal destabilizing activity, SU11652 was found to be markedly more effective than sunitinib. The study quantified lysosomal integrity and revealed that SU11652-induced cytotoxicity, which operates through a lysosome-dependent mechanism distinct from its kinase inhibition, is achieved with significantly lower efficacy from sunitinib [1]. This translates to a superior ability of SU11652 to kill apoptosis-resistant and multidrug-resistant cancer cells at low micromolar concentrations, an effect not matched by sunitinib in the same models [1].

Lysosome Biology Drug Resistance Cytotoxicity

SU11652 Potently Inhibits FLT3 Mutants Implicated in Therapy-Resistant AML

SU11652 exhibits nanomolar inhibitory activity against both wild-type FLT3 and clinically relevant mutant forms that are associated with poor prognosis and therapy resistance in acute myeloid leukemia (AML). Specifically, it potently inhibits the D835Y and D835H mutations, which are known to confer resistance to some first-generation FLT3 inhibitors [1]. The compound's ability to effectively block the growth of FLT3-ITD-positive MV-4-11 cells at nanomolar concentrations further validates its utility in FLT3-driven disease models [1].

FLT3 Kinase Acute Myeloid Leukemia Mutant Kinase Inhibition

SU11652 Overcomes Imatinib Resistance in GIST Models by Inhibiting Secondary Exon 13/14 KIT Mutations

In gastrointestinal stromal tumors (GIST), secondary mutations in the KIT oncogene, particularly in exons 13, 14, and 17, are a primary mechanism of acquired resistance to the first-line therapy imatinib. A direct comparative study found that SU11652 (referred to as SU) more effectively inhibited mutant KIT with secondary exon 13 or 14 mutations than those with secondary exon 17 mutations, and importantly, it had a better inhibitory effect on these double mutants than imatinib (IM) [1]. This demonstrates a specific, actionable advantage for SU11652 in a defined molecular context of resistance.

Gastrointestinal Stromal Tumor Drug Resistance KIT Mutations

SU11652 Demonstrates Cytotoxic Specificity for Melanoma Cells Over Normal Cells, Including Those Resistant to BRAF/MEK Inhibitors

A recent patent discloses the unique cytotoxic profile of SU11652 against melanoma cells. It is shown to be cytotoxic to melanoma cells harboring either wild-type or mutant BRAF (including the V600E mutation), a key differentiation from current targeted therapies that are specific to BRAF mutants [1]. Furthermore, the patent claims this cytotoxicity is specific; administering SU11652 is not cytotoxic to non-cancer cells such as fibroblasts and immune cells, and crucially, it shows efficacy against melanoma cells that are resistant to a combination of BRAF and MEK inhibitors (dabrafenib and trametinib) [1]. This establishes a unique therapeutic window and a specific application in overcoming targeted therapy resistance.

Melanoma Targeted Therapy Resistance BRAF Mutation

SU11652 Engages a Distinct Polypharmacological Profile Including Sphingomyelinase Inhibition

Beyond its activity as an RTK inhibitor, SU11652 is a validated inhibitor of acid sphingomyelinase (ASM), a lysosomal lipase. This activity is a key component of its mechanism, preceding and driving lysosomal destabilization, which is central to its unique cytotoxic profile [1]. The inhibition of ASM is a point of mechanistic divergence from many other RTK inhibitors, which primarily function through kinase suppression. The combination of potent RTK inhibition and ASM targeting creates a polypharmacological signature that is not shared by its closest analog sunitinib to the same degree of efficacy [1].

Polypharmacology Sphingolipid Signaling Lysosomal Targeting

SU11652 (CAS 326914-10-7): Recommended Research and Preclinical Application Scenarios


Investigating Mechanisms of Multidrug Resistance and Lysosomal Cell Death Pathways

SU11652 is an optimal tool compound for studying non-kinase mechanisms of cell death, particularly those involving the lysosome. As demonstrated in direct comparative studies, its 'significantly stronger lysosome-targeting activity' relative to sunitinib makes it the preferred molecule for experiments aimed at dissecting the role of acid sphingomyelinase (ASM) inhibition, lysosomal membrane permeabilization, and the consequent cytotoxicity in apoptosis-resistant and multidrug-resistant cancer models [1].

Modeling and Overcoming Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST) with Secondary KIT Exon 13/14 Mutations

For researchers focused on acquired resistance in GIST, SU11652 provides a unique advantage. Evidence from direct comparative studies shows that SU11652 has a 'better inhibitory effect on KIT mutants with exon 9 or 11/13 or 14 double mutations than IM [imatinib]' [1]. This makes it a highly specific and valuable tool for preclinical investigations of signaling pathways and therapeutic strategies for this defined molecular subset of resistant GIST.

Developing Novel Therapies for Treatment-Resistant Melanoma (BRAF Wild-Type and BRAF/MEK-Inhibitor Resistant)

SU11652 is a key discovery agent for melanoma research, as detailed in a recent patent. Its ability to be cytotoxic to both BRAF wild-type and BRAF V600E mutant melanoma cells, while sparing normal cells, and crucially, its activity against melanoma cells resistant to standard BRAF/MEK inhibitors (dabrafenib/trametinib), positions SU11652 as a critical tool for developing and validating new therapeutic concepts for patient populations with high unmet clinical need [1].

Dissecting Polypharmacology at the Intersection of Kinase and Sphingolipid Signaling

SU11652 is uniquely suited for studies that require a single chemical probe with dual, validated mechanisms of action: potent inhibition of split-kinase RTKs (VEGFR, PDGFR, Kit, FLT3) [1] and potent inhibition of acid sphingomyelinase (ASM) [2]. This distinct polypharmacological profile, which is more pronounced than in its analog sunitinib, enables researchers to explore the complex crosstalk between angiogenic signaling and sphingolipid metabolism in a controlled experimental setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU11652

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.